molecular formula C10H13BrO B139937 1-(2-Bromoethoxy)-3-ethylbenzene CAS No. 125797-09-3

1-(2-Bromoethoxy)-3-ethylbenzene

Cat. No.: B139937
CAS No.: 125797-09-3
M. Wt: 229.11 g/mol
InChI Key: MMUVKYKAWRDETJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-ethylbenzene is an organic compound characterized by the presence of a bromoethoxy group attached to an ethylbenzene ring

Scientific Research Applications

1-(2-Bromoethoxy)-3-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-3-ethylbenzene can be synthesized through the reaction of 3-ethylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired bromoethoxy derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-3-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted ethoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-3-ethylbenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethylbenzene moiety can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

    1-(2-Bromoethoxy)-2-methoxyethane: Similar structure with a methoxy group instead of an ethyl group.

    1-(2-Bromoethoxy)-2-bromoethane: Contains an additional bromine atom, leading to different reactivity.

    1-(2-Bromoethoxy)-3-methylbenzene: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: 1-(2-Bromoethoxy)-3-ethylbenzene is unique due to the presence of both a bromoethoxy group and an ethyl group on the benzene ring

Properties

IUPAC Name

1-(2-bromoethoxy)-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUVKYKAWRDETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396823
Record name 1-(2-bromoethoxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125797-09-3
Record name 1-(2-bromoethoxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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